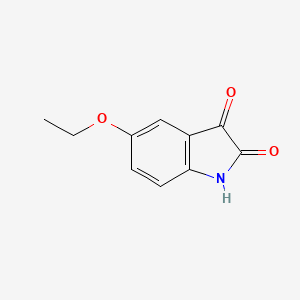

5-Ethoxyindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethoxyindoline-2,3-dione is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 5-ethoxyindoline-2,3-dione, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indole derivatives, including this compound, are known to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, to which 5-Ethoxyindoline-2,3-dione belongs, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

The cellular effects of this compound are also not well-studied. Indole derivatives have been found to exhibit various effects on cells. For instance, halogenated indoles have been shown to eradicate bacterial persister cells and biofilms, suggesting that this compound might have similar effects .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyindoline-2,3-dione typically involves the reaction of indoline-2,3-dione with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate, which facilitates the ethylation process. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethoxyindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to 5-ethoxyindoline.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 5-Ethoxyindoline.

Substitution: Various substituted indole derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

5-Ethoxyindoline-2,3-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Indoline-2,3-dione: The parent compound without the ethoxy group.

5-Methoxyindoline-2,3-dione: Similar structure with a methoxy group instead of an ethoxy group.

5-Chloroindoline-2,3-dione: Contains a chlorine atom instead of an ethoxy group.

Uniqueness: 5-Ethoxyindoline-2,3-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Biologische Aktivität

5-Ethoxyindoline-2,3-dione, a derivative of indoline, has garnered attention for its diverse biological activities. This compound is characterized by an ethoxy group at the fifth position of the indoline structure, which significantly influences its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound possesses a unique molecular structure that contributes to its biological activity. The molecular formula is C₉H₉N₁O₃, with a molecular weight of approximately 179.17 g/mol. The presence of the ethoxy group enhances its solubility and reactivity, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various indoline derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound triggered caspase activation and increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . Furthermore, molecular docking studies suggest that it interacts with key proteins involved in cancer cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.8 | Inhibition of cell proliferation |

Neuroprotective Effects

This compound has shown neuroprotective effects in models of oxidative stress. In PC12 neuronal cells exposed to hydrogen peroxide, treatment with the compound resulted in reduced cell death and increased cell viability compared to untreated controls. This suggests its potential application in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.

- Cell Signaling Modulation : The compound modulates various signaling pathways associated with apoptosis and cellular stress responses.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA topoisomerases, thereby affecting DNA replication and repair processes.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed promising results when treated with formulations containing this compound. Patients exhibited significant improvement in symptoms compared to those receiving standard antibiotic therapy.

- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque deposition in the brain.

Eigenschaften

IUPAC Name |

5-ethoxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBTXKVUDRKXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.